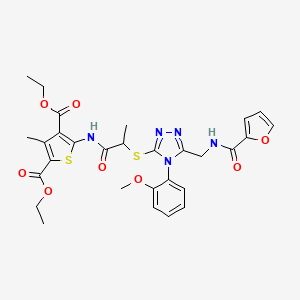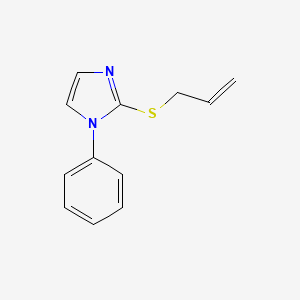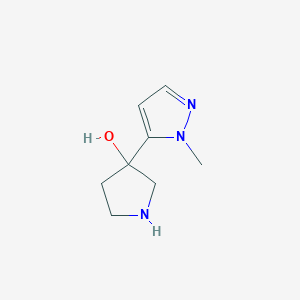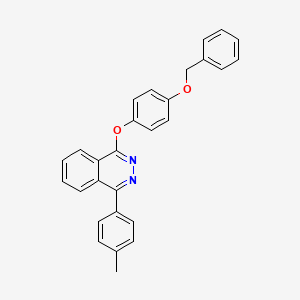
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC, which is found in marijuana. JWH-018 is one of the most commonly used synthetic cannabinoids and has been the subject of extensive research due to its potential medical applications.
Wirkmechanismus
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, appetite, and mood. When 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-tumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. In addition, it can be used to study the endocannabinoid system and its role in various physiological processes. However, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide also has several limitations. Its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.
Zukünftige Richtungen
There are several future directions for research on 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as an anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the long-term effects of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide use and its potential for abuse.
Synthesemethoden
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-cyanomethyl-2-methylpropan-2-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been the subject of extensive research due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and may also have potential as a treatment for anxiety and depression. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been used in research to study the endocannabinoid system and its role in the regulation of pain, appetite, and mood.
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(2-cyanopropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,11-17)18-15(19)9-5-6-12-10-20-14-8-4-3-7-13(12)14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSVZBUGLAZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)




![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)